N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

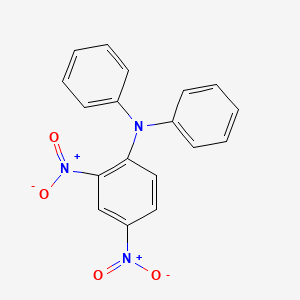

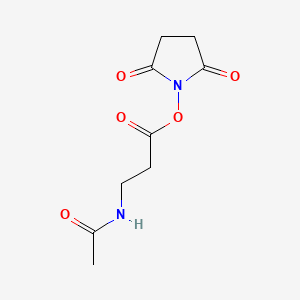

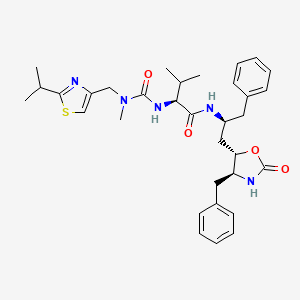

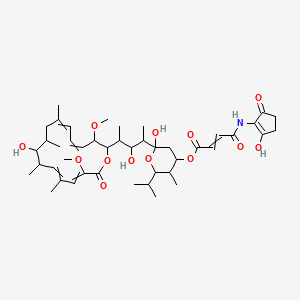

“N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester” is a compound with the molecular formula C9H12N2O5 . It is also known by other names such as “(2,5-dioxopyrrolidin-1-yl) 3-acetamidopropanoate” and "2,5-DIOXOPYRROLIDIN-1-YL 3-ACETAMIDOPROPANOATE" . The molecular weight of this compound is 228.20 g/mol .

Molecular Structure Analysis

The InChI representation of “N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester” is InChI=1S/C9H12N2O5/c1-6(12)10-5-4-9(15)16-11-7(13)2-3-8(11)14/h2-5H2,1H3,(H,10,12) . Its canonical SMILES representation is CC(=O)NCCC(=O)ON1C(=O)CCC1=O .

Physical And Chemical Properties Analysis

“N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester” has a molecular weight of 228.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 5 . Its topological polar surface area is 92.8 Ų . The compound has a heavy atom count of 16 .

Applications De Recherche Scientifique

Metabolism of Aspartyl Moiety

N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester is chemically related to aspartame, which is metabolized into aspartic acid, phenylalanine, and methanol. The aspartate from aspartame is involved in various metabolic pathways. Approximately 70% of aspartate is converted to CO2, while some is transformed into alanine via decarboxylation at the intestinal mucosal level. This alanine can be oxidized to CO2, entering the tricarboxylic acid cycle through intermediates like pyruvate and acetyl CoA. Aspartate can also be transaminated to oxaloacetate, contributing to the tricarboxylic acid cycle. Moreover, aspartate is a precursor to other amino acids, proteins, pyrimidines, asparagine, and N-acetylaspartic acid, highlighting its versatile metabolic roles (Ranney Re & Oppermann Ja, 1979).

Role in Muscle Physiology and Plant Biology

N-Acetyl-beta-alanine is linked to β-alanine, which is part of carnosine, a dipeptide found in mammalian muscles. Carnosine plays a critical role in muscle physiology, contributing to exercise homeostasis and excitation-contraction coupling. Recent studies emphasize optimizing β-alanine supplementation strategies to elevate muscle carnosine content, underscoring its importance in sports performance and potential therapeutic applications (Blancquaert et al., 2015). Additionally, β-alanine is crucial in plants, where it serves as a stress response molecule, protecting plants from extreme temperatures, hypoxia, drought, and heavy metal shock. It's also involved in lignin biosynthesis, ethylene production, and is converted to various compounds like β-alanine betaine and the antioxidant homoglutathione in plants (Parthasarathy et al., 2019).

Role in Psychiatry and Exercise Performance

Psychiatric Applications

N-Acetylcysteine (NAC), closely related to N-Acetyl-beta-alanine, is emerging as a potential treatment in psychiatry. Its mechanisms extend beyond being a precursor to the antioxidant glutathione, modulating glutamatergic, neurotropic, and inflammatory pathways. NAC shows promise in treating addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, indicating its versatile potential in psychiatric applications (Dean et al., 2011).

Orientations Futures

While the specific future directions for “N-Acetyl-beta-alanine N-Hydroxysuccinimide Ester” are not detailed in the search results, it’s known that N-hydroxysuccinimide esters are being explored for their use in antibody-drug conjugates , which suggests potential future applications in the field of oncology.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-acetamidopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c1-6(12)10-5-4-9(15)16-11-7(13)2-3-8(11)14/h2-5H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMZMIJBTSYLSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661769 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-acetyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154194-69-1 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-acetyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)

![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)